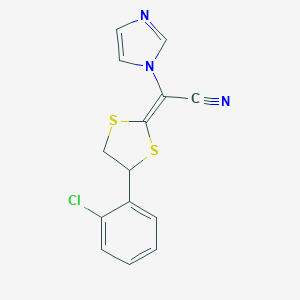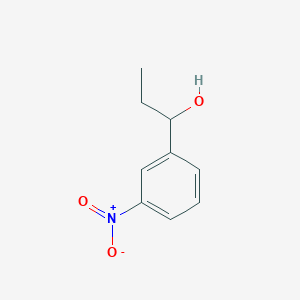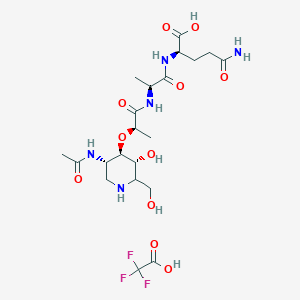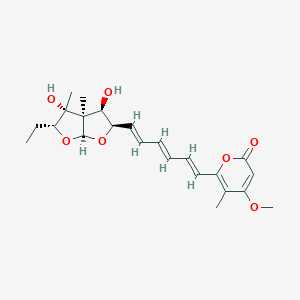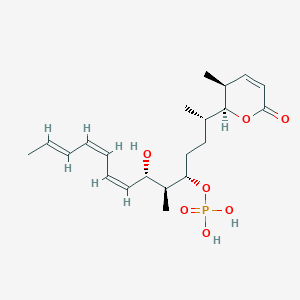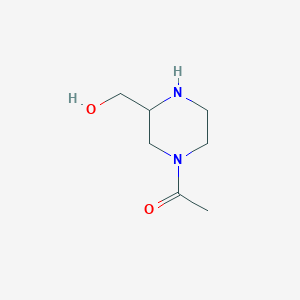
4-Acetyl-2-piperazinemethanol
Vue d'ensemble
Description
4-Acetyl-2-piperazinemethanol is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and limitations for lab experiments. In
Applications De Recherche Scientifique
4-Acetyl-2-piperazinemethanol has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuropharmacology. This compound has been studied for its potential as a central nervous system depressant, analgesic, and anticonvulsant. Additionally, 4-Acetyl-2-piperazinemethanol has been investigated for its ability to modulate neurotransmitter receptors and ion channels, which makes it a potential candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 4-Acetyl-2-piperazinemethanol is not fully understood. However, studies have suggested that this compound may act as a GABA-A receptor agonist, which leads to the inhibition of neurotransmitter release and neuronal activity. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to modulate the activity of voltage-gated ion channels, which further contributes to its neuropharmacological effects.
Biochemical and Physiological Effects:
4-Acetyl-2-piperazinemethanol has been shown to have various biochemical and physiological effects. This compound has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to decrease locomotor activity and impair cognitive function. These effects are thought to be due to the compound's ability to modulate neurotransmitter receptors and ion channels in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Acetyl-2-piperazinemethanol in lab experiments is its ability to induce sedation and analgesia in animal models. This makes it a useful tool for studying the mechanisms of pain and sleep regulation. Additionally, 4-Acetyl-2-piperazinemethanol has been shown to have low toxicity and is relatively easy to synthesize.
However, one limitation of using 4-Acetyl-2-piperazinemethanol in lab experiments is its limited solubility in water. This makes it difficult to administer the compound in aqueous solutions and may limit its potential applications in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Acetyl-2-piperazinemethanol. One potential direction is the investigation of its potential as a treatment for neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies could explore the compound's ability to modulate other neurotransmitter receptors and ion channels, which could lead to the discovery of new therapeutic targets.
Conclusion:
In conclusion, 4-Acetyl-2-piperazinemethanol is a chemical compound that has been extensively studied for its potential applications in drug discovery, medicinal chemistry, and neuropharmacology. This compound is synthesized through a specific method and has been shown to induce sedation, analgesia, and anticonvulsant effects in animal models. While there are limitations to its use in lab experiments, 4-Acetyl-2-piperazinemethanol has shown promise as a potential treatment for various neurological disorders. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Propriétés
Numéro CAS |
126766-52-7 |
|---|---|
Nom du produit |
4-Acetyl-2-piperazinemethanol |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
1-[3-(hydroxymethyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C7H14N2O2/c1-6(11)9-3-2-8-7(4-9)5-10/h7-8,10H,2-5H2,1H3 |
Clé InChI |
DGUZPMRLCVSJPU-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCNC(C1)CO |
SMILES canonique |
CC(=O)N1CCNC(C1)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


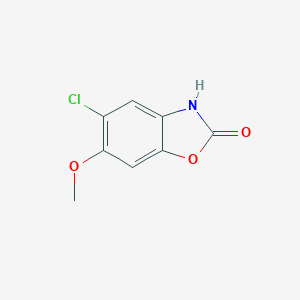
![N'-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B162470.png)

